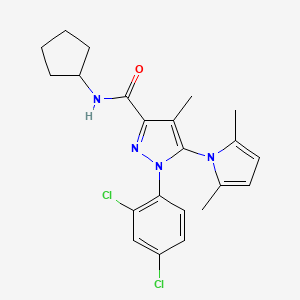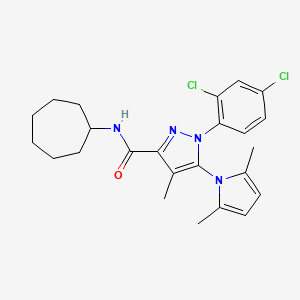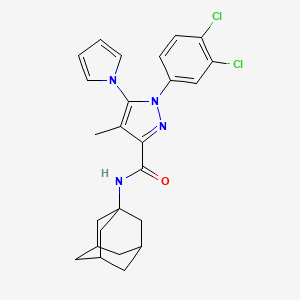![molecular formula C25H32ClN3O4 B10792005 4-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B10792005.png)
4-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tricyclic core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, piperazine derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: This compound shares the piperazine and chlorophenyl moieties but lacks the tricyclic core.
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar piperazine structure but differs in the tricyclic core and functional groups.
Uniqueness
The uniqueness of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione lies in its tricyclic core and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32ClN3O4 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
InChI |
InChI=1S/C25H32ClN3O4/c1-16-14-25(2)15-19(30)20(16)21-22(25)24(32)29(23(21)31)33-12-4-7-27-8-10-28(11-9-27)18-6-3-5-17(26)13-18/h3,5-6,13,16,20-22H,4,7-12,14-15H2,1-2H3 |
InChI Key |
WDWXQJUJLWRBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)OCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791938.png)

![N-[2-(4-Chlorophenyl)ethyl]1-(3,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791942.png)
![cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride](/img/structure/B10791947.png)

![cis-5-(6-Chloropyridin-3-yl)-2,2-dimethyloctahydropyrrolo[3,4-c]-pyrrol-2-ium Iodide](/img/structure/B10791966.png)
![cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate](/img/structure/B10791968.png)
![5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol](/img/structure/B10791974.png)
![cis-2-(5-Ethoxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791980.png)
![(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B10791981.png)
![cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791986.png)
![cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791989.png)
